An In-depth Technical Guide to 1,4-Dipropylbenzene
An In-depth Technical Guide to 1,4-Dipropylbenzene
CAS Number: 4815-57-0
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, safety and handling information, and a detailed experimental protocol for the synthesis of 1,4-Dipropylbenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
1,4-Dipropylbenzene is a colorless to light yellow liquid.[1] It is an aromatic hydrocarbon, characterized by a benzene ring substituted with two propyl groups at the para position. As a non-polar molecule, it is readily soluble in non-polar organic solvents and insoluble in water.
Table 1: Physical and Chemical Properties of 1,4-Dipropylbenzene
| Property | Value | Reference(s) |
| CAS Number | 4815-57-0 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₈ | [1][2][3] |
| Molecular Weight | 162.28 g/mol | [1][3] |
| IUPAC Name | 1,4-dipropylbenzene | [3] |
| Appearance | Colorless to Light yellow clear liquid | [1] |
| Boiling Point | 221 °C | [1] |
| Flash Point | 84 °C | [1] |
| Density | 0.86 g/cm³ at 20°C | [1] |
| Refractive Index | 1.49 | [1] |
| Solubility | Insoluble in water; Soluble in non-polar solvents |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 1,4-Dipropylbenzene. While experimental spectra are not always publicly available, the expected spectral features can be predicted based on the molecular structure.
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of 1,4-Dipropylbenzene is expected to show four distinct signals corresponding to the aromatic protons and the three different types of protons on the propyl side chains.
Table 2: Predicted ¹H NMR Chemical Shifts for 1,4-Dipropylbenzene
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration |
| Aromatic (Ar-H) | Singlet | ~7.10 | 4H |
| Benzylic (Ar-CH₂-) | Triplet | ~2.55 | 4H |
| Methylene (-CH₂-CH₃) | Sextet | ~1.62 | 4H |
| Methyl (-CH₃) | Triplet | ~0.93 | 6H |
Note: Predicted shifts are based on analogous structures and general principles of NMR spectroscopy. The aromatic protons appear as a singlet due to the magnetic equivalence resulting from the molecule's symmetry.[5]
2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the symmetry of the molecule, showing four signals for the aromatic carbons and three signals for the carbons of the propyl group.
Table 3: Predicted ¹³C NMR Chemical Shifts for 1,4-Dipropylbenzene
| Carbon | Approx. Chemical Shift (δ, ppm) |
| Quaternary Aromatic (Ar-C) | ~140 |
| Aromatic (Ar-CH) | ~128 |
| Benzylic (Ar-CH₂) | ~38 |
| Methylene (-CH₂-CH₃) | ~25 |
| Methyl (-CH₃) | ~14 |
2.3. Infrared (IR) Spectroscopy
The IR spectrum of 1,4-Dipropylbenzene will exhibit characteristic absorption bands for C-H bonds in both the aromatic ring and the alkyl side chains, as well as aromatic C=C stretching.
Table 4: Characteristic IR Absorption Bands for 1,4-Dipropylbenzene
| Functional Group | Vibration Type | Approx. Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkyl C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 and 1500 |
| Alkyl C-H | Bending | 1470 - 1370 |
| Para-disubstitution | C-H Out-of-plane bending | 850 - 800 |
Note: Predicted absorption ranges are based on data for propylbenzene and general IR spectroscopy principles.[6]
2.4. Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), 1,4-Dipropylbenzene will show a molecular ion peak (M⁺) and characteristic fragmentation patterns, primarily due to the cleavage of the propyl side chains.
Table 5: Expected m/z Peaks in the Mass Spectrum of 1,4-Dipropylbenzene
| m/z | Ion | Significance |
| 162 | [C₁₂H₁₈]⁺ | Molecular Ion (M⁺) |
| 133 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 119 | [M - C₃H₇]⁺ | Loss of a propyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
Synthesis of 1,4-Dipropylbenzene
1,4-Dipropylbenzene is typically synthesized via a Friedel-Crafts alkylation of benzene with a propylating agent, such as 1-chloropropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7] A significant challenge in this synthesis is the potential for carbocation rearrangement. The initially formed primary n-propyl carbocation can rearrange via a hydride shift to the more stable secondary isopropyl carbocation, leading to the formation of isopropylbenzene and 1,4-diisopropylbenzene as major byproducts.[8] Careful control of reaction conditions is necessary to favor the formation of the desired n-propylated product.
3.1. Detailed Experimental Protocol: Friedel-Crafts Alkylation
Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a fume hood.
Materials:
-
Benzene (anhydrous)
-
1-Chloropropane
-
Aluminum chloride (anhydrous, AlCl₃)
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (or diethyl ether)
-
Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Ice bath
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Initial Mixture: To the three-neck flask, add anhydrous benzene (e.g., 100 mL) and cool the flask in an ice bath with stirring.
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (e.g., 0.2 equivalents relative to the limiting reagent) to the cooled benzene.
-
Addition of Alkylating Agent: Add 1-chloropropane (e.g., 2.2 equivalents) to the dropping funnel. Add it dropwise to the stirred benzene-AlCl₃ mixture over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction can be monitored by TLC or GC.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by 10% HCl to quench the reaction and decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 10% HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product, which will be a mixture of 1,4-dipropylbenzene, other isomers, and potentially diisopropylbenzene, can be purified by fractional distillation under reduced pressure.
3.2. Synthesis Workflow Diagram
References
- 1. 1,4-Dipropylbenzene | 4815-57-0 | TCI AMERICA [tcichemicals.com]
- 2. sciedco.ca [sciedco.ca]
- 3. 1,4-Dipropylbenzene 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Interpreting explaining C9H12 infrared spectrum of propylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hydrocarbons - Friedel Craft Alkylation - Chemistry Stack Exchange [chemistry.stackexchange.com]
